(2R)-2-(4-hydroxyphenyl)propanoic acid
Overview
Description
(2R)-2-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its hydroxyl group attached to a phenyl ring and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant physiological activity, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Mode of Action
It is known that similar compounds can inhibit the formation of macrophage foam cells . This is achieved by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
Biochemical Pathways
It is known that similar compounds can inhibit the conversion of macrophages into foam cells via regulating cellular lipid metabolism .
Result of Action
It is known that similar compounds can significantly reduce cellular lipid accumulation and inhibit foam cell formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Substitution Reaction: The process begins with a substitution reaction between p-nitrophenol and (S)-(-)-2-chloropropionic acid under alkaline conditions to form R-(+)-2-(4-nitrophenoxy)propionic acid.
Reduction Reaction: The nitro group in R-(+)-2-(4-nitrophenoxy)propionic acid is then reduced to an amino group using hydrogen gas in the presence of a catalyst.
Diazotization Hydrolysis: The amino group is converted to a hydroxyl group through diazotization hydrolysis using sodium nitrite under acidic conditions, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: 2-(4-hydroxyphenyl)propanol.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite of procyanidin A2, known for its anti-inflammatory properties.
4-Hydroxyphenylacetic acid: Another similar compound with a hydroxyl group attached to the phenyl ring, used in the synthesis of pharmaceuticals.
Uniqueness
(2R)-2-(4-hydroxyphenyl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its non-chiral or differently chiral counterparts. This chirality can significantly influence its interaction with biological targets, making it a valuable compound in drug development and other scientific research applications.
Properties
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59092-88-5 | |
Record name | 2-(4-Hydroxyphenyl)propionic acid, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-(4-Hydroxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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